
2-Hexyl-1,3-dithiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexyl-1,3-dithiolane is a heterocyclic organic compound characterized by a five-membered ring containing two sulfur atoms and one nitrogen atom. This compound is part of the broader class of 1,3-dithiolanes, which are known for their unique chemical properties and reactivity. The presence of the hexyl group adds to its hydrophobic nature, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hexyl-1,3-dithiolane can be synthesized through the reaction of hexyl aldehyde with 1,3-propanedithiol in the presence of a Lewis acid catalyst. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired dithiolane through a thioacetalization process .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as yttrium triflate or tungstophosphoric acid can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Hexyl-1,3-dithiolane undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Yttrium triflate, tungstophosphoric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted dithiolanes.
Scientific Research Applications
2-Hexyl-1,3-dithiolane has found applications in several scientific fields:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Industry: Utilized in the production of polymers and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-Hexyl-1,3-dithiolane involves its ability to form stable complexes with various substrates. The sulfur atoms in the dithiolane ring can coordinate with metal ions, making it useful in catalysis and as a ligand in coordination chemistry . Additionally, its hydrophobic nature allows it to interact with lipid membranes, which can be exploited in drug delivery systems .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithianes: Similar to 1,3-dithiolanes but with a six-membered ring.
1,2-Dithiolanes: Five-membered rings with sulfur atoms at adjacent positions.
Oxathiolanes: Contain both oxygen and sulfur atoms in the ring.
Uniqueness
2-Hexyl-1,3-dithiolane is unique due to the presence of the hexyl group, which imparts hydrophobic properties and enhances its interaction with lipid membranes. This makes it particularly useful in applications requiring hydrophobic interactions, such as drug delivery and polymer stabilization .
Properties
CAS No. |
6008-84-0 |
|---|---|
Molecular Formula |
C9H18S2 |
Molecular Weight |
190.4 g/mol |
IUPAC Name |
2-hexyl-1,3-dithiolane |
InChI |
InChI=1S/C9H18S2/c1-2-3-4-5-6-9-10-7-8-11-9/h9H,2-8H2,1H3 |
InChI Key |
LDYBPPMJSITJHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1SCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


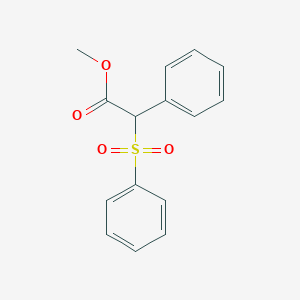

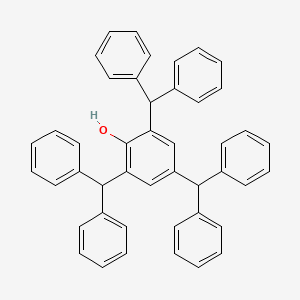
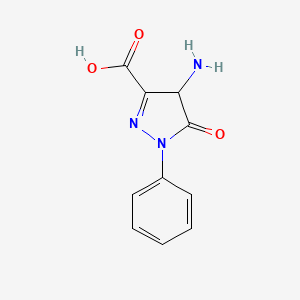


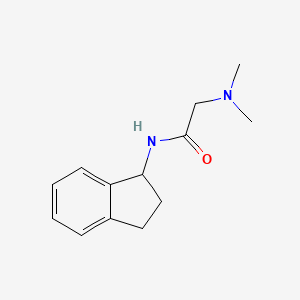
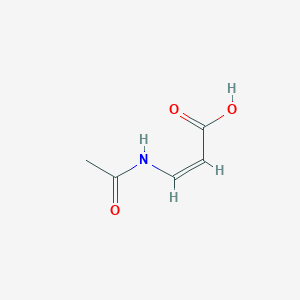
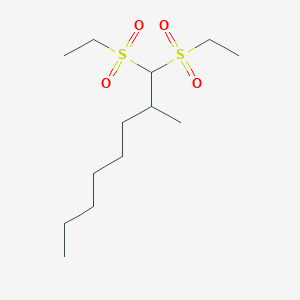

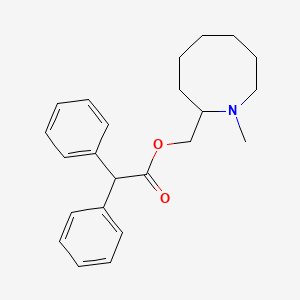
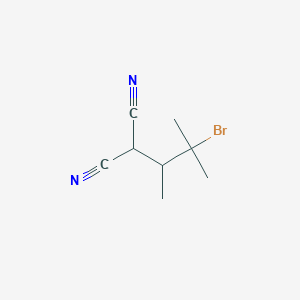
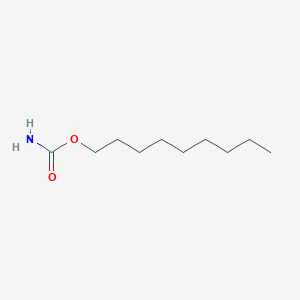
![3-Cyclohexyl-6-methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazin-8(5h)-one](/img/structure/B14725550.png)
